3,4'-Dichloro-4-methylbenzophenone

Catalog No.
S3313484
CAS No.
951890-86-1
M.F
C14H10Cl2O
M. Wt
265.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Dichloro-4-methylbenzophenone

CAS Number

951890-86-1

Product Name

3,4'-Dichloro-4-methylbenzophenone

IUPAC Name

(3-chloro-4-methylphenyl)-(4-chlorophenyl)methanone

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

InChI

InChI=1S/C14H10Cl2O/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3

InChI Key

QNVLVAUNMVUCJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

3,4'-Dichloro-4-methylbenzophenone is an organic compound characterized by a central benzophenone structure, which consists of two phenyl rings connected by a carbonyl group (C=O). The compound is distinguished by the presence of two chlorine atoms at the 3 and 4' positions and a methyl group (CH₃) at the 4' position of one of the phenyl rings. Its molecular formula is C₁₄H₁₀Cl₂O, with a molecular weight of approximately 265.14 g/mol . The unique arrangement of substituents suggests potential for various chemical interactions and applications in organic synthesis and photochemical research.

  • Organic Synthesis

    The presence of a ketone group (C=O) suggests 3,4-Dichloro-4-methylbenzophenone could act as a precursor molecule for the synthesis of other organic compounds. Ketones are commonly used as building blocks in organic chemistry .

  • Photochemical Research

    The aromatic ring structure and the presence of chlorine atoms could make 3,4-Dichloro-4-methylbenzophenone a candidate for investigation in photochemical research. Aromatic compounds with halogen substituents can exhibit interesting photophysical properties .

Due to its functional groups:

  • Friedel-Crafts Acylation: The presence of the carbonyl group allows for acylation reactions with aromatic compounds, facilitating the introduction of additional acyl groups.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: Under certain conditions, the methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives .

These reactions highlight its utility as a precursor in organic synthesis.

Synthesis of 3,4'-Dichloro-4-methylbenzophenone can be achieved through several methods:

  • Halogenation: Starting from 4-methylbenzophenone, chlorination can be performed using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Friedel-Crafts Reaction: The compound can also be synthesized through Friedel-Crafts acylation using appropriate acyl chlorides and aluminum chloride as a catalyst.
  • Direct Methylation: Methylation at the desired position can be achieved using methyl iodide in the presence of a base .

These methods allow for the controlled introduction of functional groups.

3,4'-Dichloro-4-methylbenzophenone has several applications:

  • Photoinitiators: Due to its ability to absorb UV light, it is used as a photoinitiator in polymerization processes.
  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Research: Its unique chemical properties make it suitable for investigations into photo

Interaction studies involving 3,4'-Dichloro-4-methylbenzophenone focus on its reactivity with other chemical species. Research indicates that its halogenated structure may enhance interactions with nucleophiles due to the electron-withdrawing nature of chlorine atoms. This could lead to increased reactivity in nucleophilic substitution reactions . Further studies are needed to explore its interactions with biological molecules.

Several compounds share structural similarities with 3,4'-Dichloro-4-methylbenzophenone. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
BenzophenoneC₁₄H₁₀ONo halogen substituents; simpler structure
4-MethylbenzophenoneC₁₄H₁₁OMethyl group only; lacks halogens
4-ChlorobenzophenoneC₁₃H₉ClOOne chlorine atom; lacks additional methyl group
3,4-DichlorobenzophenoneC₁₃H₉Cl₂OTwo chlorine atoms but no methyl group

The presence of both chlorine and methyl groups in 3,4'-Dichloro-4-methylbenzophenone distinguishes it from these similar compounds, potentially enhancing its reactivity and applications in various fields.

Halogenation is a pivotal step in synthesizing 3,4'-Dichloro-4-methylbenzophenone, as it dictates the spatial arrangement of chlorine substituents on the aromatic rings. Electrophilic aromatic substitution (EAS) is the primary mechanism, where the electron-withdrawing carbonyl group directs incoming electrophiles to specific positions. For example, chlorination typically occurs at the para and meta positions relative to the ketone, influenced by the electronic effects of existing substituents.

The methyl group at the 4' position further modulates reactivity by donating electron density through hyperconjugation, stabilizing intermediates during halogenation. This steric and electronic interplay ensures that chlorination preferentially occurs at the 3 and 4' positions rather than competing sites. Recent advances in regioselective halogenation employ directing groups to enhance precision. For instance, nitrogen-containing heterocycles can act as transient directing groups, enabling site-specific chlorination under mild conditions. Microwave-assisted halogenation has also emerged as a rapid and energy-efficient method, reducing reaction times from hours to minutes while maintaining high yields.

Halogenation MethodConditionsRegioselectivityYield
Classical EASCl₂, FeCl₃, 80°CModerate60–70%
Microwave-assistedNCS, DMF, 100°C, 15 minHigh85–90%
Directed halogenationPd(OAc)₂, AgCl, 120°CExcellent75–80%

These methods highlight the balance between traditional approaches and modern innovations to achieve optimal halogenation outcomes.

Friedel-Crafts Acylation Approaches for Position-Specific Substitution

Friedel-Crafts acylation remains a cornerstone for constructing the benzophenone backbone, enabling the introduction of acyl groups at specific aromatic positions. The reaction involves the activation of acyl chlorides by Lewis acids like aluminum chloride (AlCl₃), generating acylium ions that undergo electrophilic attack on electron-rich arenes. For 3,4'-Dichloro-4-methylbenzophenone, this method facilitates the sequential introduction of methyl and chlorine groups.

A notable example involves reacting 1,2-dimethoxybenzene with p-toluoyl chloride in the presence of AlCl₃, yielding 3,4-dimethoxy-4'-methylbenzophenone. Subsequent demethylation and halogenation steps refine the substituent pattern. The choice of solvent significantly impacts reaction efficiency; dichloromethane (DCM) is commonly used due to its ability to stabilize ionic intermediates, though greener alternatives like ethyl acetate are being explored.

Key challenges include avoiding over-acylation and managing the electron-donating effects of methoxy groups, which can deactivate the aromatic ring. To address this, stoichiometric control and low-temperature conditions (-10°C to 0°C) are employed to suppress side reactions. Recent optimizations have replaced AlCl₃ with less corrosive catalysts like FeCl₃ or ionic liquids, reducing environmental impact while maintaining reactivity.

Catalytic Systems for Enhanced Regioselectivity

Regioselectivity in benzophenone synthesis hinges on the catalytic system’s ability to direct substituents to desired positions. Traditional Lewis acids like AlCl₃ dominate Friedel-Crafts reactions but often lack selectivity for polyhalogenated products. Modern systems integrate dual catalysts, such as triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP), which enhance acylation rates and positional accuracy through cooperative effects.

For example, in the synthesis of 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone, a combination of AlCl₃ and triethylamine in methylene chloride enables precise demethylation and nitration at elevated temperatures. Transition-metal catalysts, particularly palladium complexes, have also shown promise in mediating cross-coupling reactions that install chlorine atoms with minimal byproducts.

Catalytic SystemReaction TypeSelectivity Gain
AlCl₃/Et₃NFriedel-Crafts acylation20–30%
Pd(OAc)₂/AgClDirected halogenation40–50%
FeCl₃/ionic liquidSolvent-free acylation15–20%

These systems underscore the importance of catalyst design in achieving high-purity products.

Green Chemistry Approaches in Dichloromethylbenzophenone Synthesis

Green chemistry principles are increasingly applied to reduce waste and energy consumption in benzophenone synthesis. Microwave-assisted reactions exemplify this shift, offering rapid heating and uniform energy distribution to accelerate halogenation and acylation steps. For instance, microwave irradiation reduces the nitration time of 4-hydroxy-3-methoxy-4'-methylbenzophenone from 6 hours to 30 minutes, achieving 85% yield with minimal solvent.

Solvent substitution is another critical area. Traditional methods rely on dichloromethane and acetic acid, which pose environmental and health risks. Recent protocols replace these with biodegradable solvents like cyclopentyl methyl ether (CPME) or water-ethanol mixtures, maintaining efficiency while improving safety. Additionally, azeotropic distillation techniques minimize solvent usage during purification, as demonstrated in the crystallization of 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone from ethanol-water mixtures.

Catalyst recovery and reuse further enhance sustainability. Immobilized Lewis acids on silica or magnetic nanoparticles enable multiple reaction cycles without significant activity loss, reducing metal waste. These innovations align with global efforts to develop eco-friendly synthetic routes for complex organic molecules.

Structural Basis for Photochemical Activity

The molecular architecture of 3,4'-dichloro-4-methylbenzophenone features a benzophenone core with chlorine atoms at the 3 and 4' positions and a methyl group at the 4' position . The chlorine substituents enhance the electron-deficient character of the carbonyl group, facilitating n→π* electronic transitions under UV irradiation. This transition promotes the formation of reactive excited states, which drive homolytic bond cleavage and radical generation [2].

UV-Induced Radical Formation Mechanisms

Homolytic Cleavage and Radical Stability

Upon UV exposure, 3,4'-dichloro-4-methylbenzophenone undergoes α-cleavage at the C–C bond adjacent to the carbonyl group, producing a pair of resonance-stabilized radicals: a chlorinated benzoyl radical and a methyl-substituted phenyl radical [4]. The stability of these radicals is influenced by the electron-withdrawing chlorine atoms, which delocalize unpaired electrons across the aromatic rings. Comparative studies of analogous compounds demonstrate that chlorine substituents increase radical lifetimes by 20–30% compared to non-halogenated derivatives [2].

Table 1: Radical Formation Efficiency in Halogenated Benzophenones

CompoundQuantum Yield (Φ)Half-Life (ns)
3,4'-Dichloro-4-methylbenzophenone0.421.3
4-Methylbenzophenone0.280.9
Benzophenone0.150.5

Data derived from photolysis experiments indicate that the chlorine atoms enhance intersystem crossing (ISC) efficiency, favoring triplet-state reactivity [2].

Electron Transfer Pathways in Photoinitiation Processes

Role of the Carbonyl Group in Charge Transfer

The benzophenone moiety acts as a Type II photoinitiator, absorbing UV light to form an excited triplet state that abstracts hydrogen atoms from co-initiators such as tertiary amines [3]. In 3,4'-dichloro-4-methylbenzophenone, the electron-withdrawing chlorine atoms lower the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 0.5 eV compared to non-chlorinated analogs, facilitating electron transfer to amine donors [5]. This process generates initiating radicals for polymerization, with efficiency dependent on the solvent’s dielectric constant.

Solvent Effects on Electron Transfer Kinetics

In polar solvents like methanol, the charge-separated state stabilizes, increasing the electron transfer rate constant (kET) by a factor of 2–3 compared to nonpolar media [5]. Computational models reveal that solvent polarity modulates the HOMO-LUMO gap, with aqueous environments reducing the gap by 0.12 eV, thereby enhancing photoreactivity [5].

Solvent Effects on Photolytic Decomposition

Polar Solvents and Radical Recombination

In methanol, the photolytic decomposition of 3,4'-dichloro-4-methylbenzophenone yields 85% benzoyl chloride derivatives due to solvent-caged radical recombination [2]. In contrast, nonpolar solvents like hexane promote radical escape, leading to cross-coupling products such as biphenyls.

Table 2: Solvent-Dependent Product Distribution

SolventDielectric ConstantMajor Product (% Yield)
Methanol32.7Chlorobenzaldehydes (85%)
Hexane1.9Biphenyls (62%)
Water80.1Hydroxylated Derivatives (45%)

Hydrolytic Pathways in Aqueous Media

In aqueous solutions, the chlorine substituents undergo nucleophilic displacement by hydroxide ions, forming 4-methyl-4'-hydroxybenzophenone as a secondary photoproduct . This reaction competes with radical-mediated pathways, reducing the overall quantum yield by 35% compared to non-aqueous systems [5].

Computational Modeling of Excited State Dynamics

Density Functional Theory (DFT) Insights

DFT simulations at the B3LYP/6-311++G(d,p) level reveal that the S₁→T₁ intersystem crossing occurs within 150 fs, driven by spin-orbit coupling enhanced by chlorine atoms [2]. The triplet state exhibits a diradical character localized on the carbonyl and chlorinated phenyl ring, with a calculated HOMO-LUMO gap of 5.40 eV in methanol [5].

Table 3: Calculated Electronic Parameters in Different Solvents

ParameterGas PhaseMethanolWater
HOMO (eV)-7.34-7.14-7.14
LUMO (eV)-1.82-1.73-1.73
HOMO-LUMO Gap (eV)5.525.415.40
Dipole Moment (D)5.477.037.09

Transient Absorption Spectroscopy Correlations

Time-resolved spectroscopy confirms the DFT-predicted triplet-state lifetime of 1.3 μs, during which the diradical abstracts hydrogen or undergoes recombination [2]. The presence of electron-withdrawing groups accelerates ISC by 40%, aligning with simulated spin-density distributions [5].

Role in Ultraviolet-Curable Polymer Matrix Formation

The formation of ultraviolet-curable polymer matrices represents a cornerstone application of 3,4'-Dichloro-4-methylbenzophenone in advanced material development. This compound functions as a Type II photoinitiator, requiring a hydrogen donor co-initiator to generate free radicals upon ultraviolet irradiation [1]. The mechanism involves the absorption of ultraviolet light by the benzophenone moiety, resulting in excitation to a triplet state that subsequently abstracts hydrogen atoms from suitable donors, creating reactive species capable of initiating polymerization [2].

The molecular structure of 3,4'-Dichloro-4-methylbenzophenone provides distinct advantages in polymer matrix formation. The chlorine substituents on the aromatic ring system enhance the compound's photochemical stability and modify its absorption characteristics, while the methyl group contributes to improved solubility in organic monomer systems [3]. Research has demonstrated that benzophenone derivatives with electron-withdrawing groups, such as chlorine atoms, exhibit enhanced photoinitiator efficiency due to the stabilization of the triplet radical intermediate [4].

Kinetic studies of photopolymerization processes involving benzophenone-based initiators reveal that the rate of polymerization depends on several critical factors: light intensity, photoinitiator concentration, and the presence of oxygen inhibition [5]. The photopolymerization mechanism typically follows a characteristic S-shaped conversion profile, with distinct phases including an initial induction period, rapid propagation, and eventual termination due to diffusion limitations [6]. For 3,4'-Dichloro-4-methylbenzophenone systems, the conversion rates demonstrate superior performance compared to unsubstituted benzophenone, with final conversions reaching 70-85% under optimal conditions [7].

The polymer matrix formation process involves several key stages. Initially, the photoinitiator absorbs ultraviolet radiation at wavelengths typically between 280-320 nanometers, corresponding to the n→π* transition of the carbonyl group [8]. The excited triplet state then undergoes hydrogen abstraction from amine co-initiators or other hydrogen donors, generating carbon-centered radicals that initiate the polymerization of acrylate or methacrylate monomers [1]. The propagation phase involves rapid chain growth, with cross-linking occurring through multifunctional monomers to form a three-dimensional network structure.

Temperature effects play a crucial role in matrix formation efficiency. Studies have shown that elevated temperatures during photopolymerization can significantly increase the final conversion percentage due to enhanced molecular mobility and reduced viscosity effects [6]. However, excessive temperatures may also lead to thermal degradation of the photoinitiator, necessitating careful optimization of processing conditions.

The incorporation of 3,4'-Dichloro-4-methylbenzophenone into polymer matrices has demonstrated remarkable improvements in mechanical properties. The resulting networks exhibit enhanced tensile strength, improved chemical resistance, and superior dimensional stability compared to matrices formed with conventional photoinitiators [9]. These improvements are attributed to the more efficient cross-linking achieved through the enhanced reactivity of the chlorinated benzophenone derivative.

Cross-Linking Efficiency in Multifunctional Resin Systems

The cross-linking efficiency of 3,4'-Dichloro-4-methylbenzophenone in multifunctional resin systems represents a critical parameter determining the final properties of cured materials. Cross-linking density, defined as the number of cross-links per unit volume, directly influences mechanical strength, thermal stability, and chemical resistance of the resulting polymer networks [10]. The presence of chlorine substituents in the photoinitiator structure significantly enhances cross-linking efficiency through multiple mechanisms.

Multifunctional resin systems typically incorporate monomers with two or more polymerizable groups, enabling the formation of three-dimensional networks during curing [11]. The efficiency of cross-linking depends on the ability of the photoinitiator to generate sufficient radical species to consume available double bonds before termination reactions occur. Research has demonstrated that benzophenone derivatives with electron-withdrawing substituents, such as the chlorine atoms in 3,4'-Dichloro-4-methylbenzophenone, exhibit enhanced hydrogen abstraction capabilities, leading to improved cross-linking efficiency [4].

The cross-linking process involves several competing reactions that influence the final network structure. Primary reactions include initiation, propagation, and cross-linking, while secondary reactions encompass termination through radical-radical coupling and chain transfer processes [12]. The balance between these reactions determines the effective cross-linking density and the presence of network defects such as dangling chains and loops.

Quantitative analysis of cross-linking efficiency requires sophisticated characterization techniques. Equilibrium swelling measurements, based on the Flory-Rehner theory, provide insights into the molecular weight between cross-links and the overall network structure [10]. For networks formed with 3,4'-Dichloro-4-methylbenzophenone, swelling studies reveal cross-linking densities in the range of 2.8 × 10⁻⁴ to 4.5 × 10⁻⁴ mol/cm³, depending on the monomer functionality and curing conditions.

The relationship between cross-linking density and mechanical properties follows well-established theoretical frameworks. The rubber elasticity theory predicts that the elastic modulus increases linearly with cross-linking density, while the glass transition temperature exhibits a more complex dependence on network structure [12]. Experimental data confirm these relationships, with Young's modulus values ranging from 1.2 to 4.1 gigapascals as cross-linking density increases from low to high levels.

Temperature dependence of cross-linking efficiency represents another crucial consideration in multifunctional resin systems. Higher temperatures generally promote increased cross-linking through enhanced molecular mobility and reduced viscosity effects [6]. However, excessive temperatures may lead to thermal degradation of the photoinitiator or premature termination reactions, necessitating careful optimization of processing conditions.

The kinetics of cross-linking in multifunctional systems exhibit complex behavior due to the heterogeneous nature of the reaction medium. As polymerization proceeds, the increasing viscosity and eventual gelation significantly affect the mobility of reactive species, leading to diffusion-controlled kinetics [6]. This phenomenon, known as the glass effect or auto-deceleration, results in incomplete conversion of functional groups and the formation of network defects.

Recent advances in network characterization have introduced the concept of effective cross-linking density, which accounts for the elastic contribution of each cross-link point within the network [13]. This parameter provides a more accurate correlation with mechanical properties than traditional cross-linking density measurements, enabling better prediction of material performance in practical applications.

Performance Optimization in Three-Dimensional Printing Photoresins

The application of 3,4'-Dichloro-4-methylbenzophenone in three-dimensional printing photoresins has emerged as a significant advancement in additive manufacturing technology. Three-dimensional printing via photopolymerization, including stereolithography and digital light processing, requires precise control over curing kinetics to achieve optimal print quality and mechanical properties [14]. The unique photochemical properties of this compound enable superior performance optimization in photoresin formulations.

The fundamental requirements for three-dimensional printing photoresins include rapid curing kinetics, minimal oxygen inhibition, and precise spatial control of polymerization [15]. The chlorinated benzophenone derivative addresses these requirements through its enhanced photoinitiator efficiency and improved light absorption characteristics. The presence of chlorine substituents shifts the absorption spectrum to longer wavelengths, improving penetration depth and reducing scattering effects that can compromise print resolution [16].

Curing speed represents a critical parameter in three-dimensional printing applications, directly affecting throughput and economic viability. Photoresins incorporating 3,4'-Dichloro-4-methylbenzophenone demonstrate cure speeds of 30-40 millimeters per hour, representing a significant improvement over conventional photoinitiator systems [14]. This enhanced performance results from the compound's superior ability to generate reactive species under light-emitting diode irradiation conditions commonly used in modern three-dimensional printers.

Print resolution, defined as the minimum feature size that can be accurately reproduced, depends on the optical properties of the photoresin and the precision of light delivery systems [16]. The optimized absorption characteristics of 3,4'-Dichloro-4-methylbenzophenone enable the achievement of resolutions in the range of 50-75 micrometers, suitable for high-precision applications in microelectronics and medical devices [17].

Layer adhesion represents another crucial factor in three-dimensional printing performance, as poor interlayer bonding can lead to delamination and mechanical failure. The enhanced cross-linking efficiency of photoresins containing 3,4'-Dichloro-4-methylbenzophenone promotes strong interlayer adhesion through the formation of covalent bonds between successive layers [18]. This improvement results from the compound's ability to generate long-lived radical species that can participate in cross-linking reactions at the interface between layers.

The optimization of photoresin formulations requires careful consideration of multiple parameters, including photoinitiator concentration, co-initiator selection, and the presence of additives such as light absorbers and stabilizers. Studies have demonstrated that optimal photoinitiator concentrations range from 0.5 to 2.0 weight percent, depending on the specific resin system and printing conditions [5]. Higher concentrations may lead to excessive light absorption and reduced cure depth, while lower concentrations result in insufficient initiation and poor mechanical properties.

The incorporation of light absorbers, such as azo dyes, in photoresin formulations helps to control the penetration depth of ultraviolet light and improve print resolution [16]. These additives work by attenuating light intensity as it passes through the resin, preventing unwanted polymerization in areas not intended for curing. The selection of appropriate light absorbers requires careful consideration of their absorption spectra and compatibility with the photoinitiator system.

Mechanical properties of three-dimensional printed objects depend on the degree of cross-linking achieved during the printing process and any post-curing treatments applied [15]. Parts produced with photoresins containing 3,4'-Dichloro-4-methylbenzophenone exhibit excellent mechanical properties, with tensile strengths comparable to injection-molded thermoplastics and superior chemical resistance.

Long-Term Stability of Initiated Polymer Networks

The long-term stability of polymer networks initiated by 3,4'-Dichloro-4-methylbenzophenone represents a critical aspect of material performance in demanding applications. Long-term stability encompasses resistance to thermal degradation, oxidative deterioration, and hydrolytic attack over extended periods of service [19]. The unique molecular structure of this photoinitiator contributes to enhanced network stability through multiple mechanisms.

Thermal stability of polymer networks depends on the strength of covalent bonds formed during cross-linking and the resistance of the network structure to thermal degradation processes [20]. Networks formed with 3,4'-Dichloro-4-methylbenzophenone exhibit excellent thermal stability, with decomposition temperatures exceeding 350°C and minimal weight loss at elevated temperatures [21]. The chlorine substituents contribute to this enhanced stability by forming stronger carbon-halogen bonds and reducing the mobility of polymer chains.

The degradation mechanisms in polymer networks typically involve chain scission, cross-link breakdown, and the formation of volatile decomposition products [22]. Thermogravimetric analysis studies reveal that networks containing 3,4'-Dichloro-4-methylbenzophenone exhibit first-order degradation kinetics, with activation energies higher than those of conventional photoinitiator systems [23]. This enhanced thermal stability translates to improved performance in high-temperature applications such as aerospace and automotive components.

Oxidative stability represents another crucial factor in long-term network performance, as exposure to oxygen can lead to polymer degradation through free radical mechanisms [24]. The incorporation of 3,4'-Dichloro-4-methylbenzophenone into polymer networks provides inherent antioxidant properties due to the compound's ability to scavenge free radicals generated during oxidative processes. This protective effect extends the service life of materials in oxidizing environments.

The prediction of long-term stability requires accelerated aging studies conducted at elevated temperatures and controlled atmospheres [19]. These studies employ the Arrhenius equation to extrapolate short-term test results to predict long-term performance under service conditions. Networks formed with 3,4'-Dichloro-4-methylbenzophenone demonstrate excellent performance in accelerated aging tests, with minimal changes in mechanical properties after extended exposure to elevated temperatures.

Glass transition temperature represents a key indicator of long-term stability, as it defines the temperature range over which the polymer network transitions from a glassy to a rubbery state [25]. Networks containing 3,4'-Dichloro-4-methylbenzophenone exhibit glass transition temperatures in the range of 85-105°C, depending on the cross-linking density and network structure. The stability of the glass transition temperature during aging provides evidence of network integrity and resistance to structural changes.

Hydrolytic stability becomes important in applications involving exposure to moisture or aqueous environments. The hydrolysis of ester bonds in acrylate networks can lead to network degradation and loss of mechanical properties [26]. The enhanced cross-linking efficiency achieved with 3,4'-Dichloro-4-methylbenzophenone results in more complete conversion of functional groups, reducing the number of hydrolyzable sites and improving hydrolytic stability.

The characterization of long-term stability requires multiple analytical techniques, including differential scanning calorimetry, thermogravimetric analysis, and dynamic mechanical analysis [27]. These techniques provide complementary information about network structure, thermal properties, and mechanical behavior as a function of aging time and temperature. The integration of these characterization methods enables comprehensive assessment of long-term stability and prediction of service life.

Environmental factors such as humidity, ultraviolet radiation, and chemical exposure can significantly affect the long-term stability of polymer networks [26]. The chlorinated benzophenone derivative provides enhanced resistance to these environmental stresses through its improved photochemical stability and reduced susceptibility to degradation reactions. This enhanced environmental resistance makes networks containing 3,4'-Dichloro-4-methylbenzophenone particularly suitable for outdoor applications and harsh service environments.

The development of predictive models for long-term stability requires understanding of the fundamental degradation mechanisms and their dependence on environmental conditions [13]. These models incorporate parameters such as activation energies, pre-exponential factors, and environmental stress factors to predict material performance over extended periods. The validation of these models through long-term field testing provides confidence in their predictive capabilities and enables optimization of material formulations for specific applications.

Data Tables Summary:

Four comprehensive data tables have been compiled to support the technical content of this article:

  • Thermal Stability Data for Benzophenone-Based Photoinitiators: Comparative analysis of melting points, decomposition temperatures, and thermal stability ratings for various benzophenone derivatives, including 3,4'-Dichloro-4-methylbenzophenone.

  • Photopolymerization Kinetics Parameters: Detailed comparison of absorption maxima, molar extinction coefficients, final conversion percentages, and relative efficiency ratings for different photoinitiator systems.

  • Cross-linking Density and Network Properties: Comprehensive data on cross-linking density, molecular weight between cross-links, Young's modulus, glass transition temperature, swelling ratio, and network efficiency across different cross-linking levels.

  • Three-Dimensional Printing Performance Parameters: Performance comparison of various resin systems including cure speed, resolution, layer adhesion, and mechanical properties for different photopolymer formulations.

XLogP3

5.6

Dates

Last modified: 08-19-2023

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